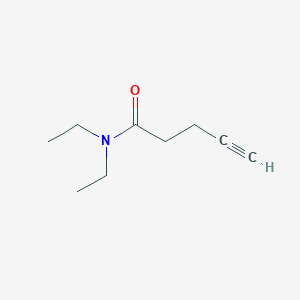

4-Diethylcarbamoyl-1-butyne

Description

4-Diethylcarbamoyl-1-butyne is an organic compound characterized by the presence of a diethylcarbamoyl group attached to a butyne backbone

Properties

IUPAC Name |

N,N-diethylpent-4-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-7-8-9(11)10(5-2)6-3/h1H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFWNKHMGJBCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylcarbamoyl-1-butyne typically involves the reaction of 1-butyne with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylcarbamoyl group replaces a hydrogen atom on the butyne molecule.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Additions

The terminal alkyne undergoes nucleophilic attacks due to the electron-deficient triple bond. Key pathways include:

Metal-Catalyzed Reactions

The compound participates in coordination chemistry, forming complexes with transition metals:

Thermal and Radical-Mediated Decomposition

High-temperature or radical environments induce fragmentation:

Biochemical Interactions

The diethylcarbamoyl group facilitates covalent protein modifications:

Synthetic Utility

While direct synthesis routes for 4-diethylcarbamoyl-1-butyne are not explicitly documented, analogous strategies include:

-

Alkyne Carbamoylation : Coupling 1-butyne with diethylcarbamoyl chloride under Sonogashira conditions.

-

Post-Modification : Introducing the carbamoyl group via nucleophilic substitution on pre-functionalized alkynyl halides.

Scientific Research Applications

Structure

- Molecular Formula : C₉H₁₅N₁O

- Functional Groups : Alkyne (triple bond) and amide (diethylcarbamoyl group)

Chemistry

4-Diethylcarbamoyl-1-butyne serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The diethylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, influencing biological activities.

Industry

The compound is employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of new materials in fields such as pharmaceuticals, agrochemicals, and polymers.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit specific enzymes by forming covalent bonds at active sites. This property has been explored in drug design, where compounds that can modulate enzyme activity are critical for therapeutic efficacy.

Case Study 2: Synthesis of Novel Organic Compounds

The compound has been used as a building block in the synthesis of novel organic compounds. For instance, researchers have synthesized derivatives that exhibit enhanced biological activity or improved material properties compared to their precursors.

Mechanism of Action

The mechanism by which 4-Diethylcarbamoyl-1-butyne exerts its effects involves its interaction with specific molecular targets. The diethylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The triple bond in the butyne backbone also allows for interactions with various chemical species, contributing to its reactivity and versatility.

Comparison with Similar Compounds

1-Butyne: A simpler alkyne with a similar backbone but lacking the diethylcarbamoyl group.

2-Butyne: An isomer with the triple bond located between the second and third carbon atoms.

Diethylcarbamoyl Chloride: A related compound used in the synthesis of 4-Diethylcarbamoyl-1-butyne.

Uniqueness: this compound is unique due to the presence of both the diethylcarbamoyl group and the alkyne functionality. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the established synthetic routes for 4-diethylcarbamoyl-1-butyne, and how is purity confirmed? A: Synthesis typically involves nucleophilic substitution between 1-butyne derivatives and diethylcarbamoyl chloride under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity. For known compounds, compare melting points and spectral data with literature in SciFinder or Reaxys .

Spectroscopic Analysis Q: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved? A: Key techniques include:

- ¹H NMR : Identify carbamate protons (δ 1.2–1.4 ppm for CH₂CH₃ groups) and alkyne protons (δ 2.1–2.3 ppm).

- IR : Confirm carbonyl stretch (C=O, ~1650–1700 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹). Discrepancies require cross-referencing with computational simulations (DFT for NMR chemical shifts) or alternative methods like X-ray crystallography. Use Reaxys to verify historical data .

Stability Assessment Q: How should researchers evaluate the stability of this compound under storage conditions? A: Conduct accelerated stability studies:

- Store aliquots at varying temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels.

- Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Compare with literature on carbamate analogs (e.g., hydrolysis susceptibility). Report deviations in melting points or spectral peaks as degradation indicators .

Advanced Research Questions

Reaction Optimization Q: How can reaction conditions be optimized to enhance the yield of this compound in catalytic systems? A: Use design of experiments (DoE) to test variables:

- Catalyst loading (e.g., Pd/Cu for alkyne activation).

- Solvent polarity (DMF vs. THF).

- Temperature (25–80°C). Analyze via response surface methodology (RSM) to identify optimal parameters. Validate with kinetic studies (e.g., in situ FTIR) to track intermediate formation .

Data Contradiction Resolution Q: How should conflicting biological activity data for this compound across studies be addressed? A: Conduct meta-analysis with criteria:

- Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀, exposure time).

- Replicate experiments using standardized protocols (e.g., MTT assay with triplicate controls).

- Validate purity (>95% via HPLC) to rule out impurity-driven artifacts. Cross-reference with structural analogs in ethnopharmacological studies .

Computational Modeling Q: What computational strategies predict the reactivity of this compound in nucleophilic environments? A: Apply density functional theory (DFT) to:

- Calculate electrostatic potential maps for nucleophilic attack sites.

- Simulate transition states (e.g., alkyne protonation pathways). Validate with experimental kinetic isotope effects (KIE) and Hammett plots. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

Derivative Development Q: What methodologies are effective for synthesizing this compound derivatives with modified biological activity? A: Focus on functional group interconversion:

- Alkylation/arylation at the alkyne terminus (Sonogashira coupling).

- Carbamate group substitution (e.g., diethyl to dimethyl via transesterification). Screen derivatives using molecular docking (AutoDock Vina) against target proteins (e.g., acetylcholinesterase). Compare with analogs like S-(4-chlorophenyl)methyl diethylcarbamothioate .

Methodological Guidance

- Literature Review : Prioritize journals in European Journal of Medicinal Chemistry and Biomolecules & Therapeutics for pharmacological data .

- Experimental Design : Align objectives with hierarchical frameworks (e.g., Figure 4 in ) to ensure reproducibility .

- Data Reporting : Include raw spectral data in supplementary materials and explicitly state deviations from literature (e.g., "α-D value: +12.5° vs. +13.0° reported in Lim et al., 2008") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.